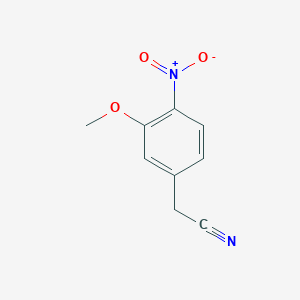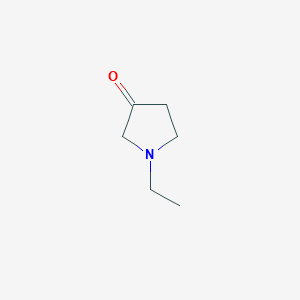![molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9](/img/structure/B178138.png)
Imidazo[1,2-a]pyridin-8-ylmethanol
概要
説明
Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as a bioactive scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-8-ylmethanol can be represented by the InChI code: 1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been the subject of numerous chemical reactions. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Medicinal Chemistry: Drug Development
Imidazo[1,2-a]pyridin-8-ylmethanol serves as a core structure in medicinal chemistry due to its “drug prejudice” scaffold . This compound is integral in the synthesis of various drugs, particularly those targeting central nervous system disorders, cardiovascular diseases, and inflammation. Its structural versatility allows for the development of compounds with enhanced pharmacokinetic properties.
Material Science: Optoelectronic Devices
In material science, this compound’s luminescent properties are exploited in the creation of optoelectronic devices . These devices, which include light-emitting diodes (LEDs) and solar cells, benefit from the compound’s ability to manipulate light efficiently.
Biological Imaging: Confocal Microscopy
The luminescent nature of Imidazo[1,2-a]pyridin-8-ylmethanol derivatives makes them suitable as emitters in confocal microscopy . This application is crucial for high-resolution imaging in biological research, allowing scientists to observe cellular processes in real-time.
Pharmaceutical Field: Anti-Cancer Agents
Researchers are exploring the use of Imidazo[1,2-a]pyridin-8-ylmethanol in the synthesis of anti-cancer agents . Its structural framework is being studied for the potential to disrupt cancer cell proliferation and induce apoptosis.
Sensor Technology: Chemical Sensors
The compound’s reactivity and structural features are utilized in developing chemical sensors . These sensors can detect various substances, from environmental pollutants to biomarkers for diseases, offering a wide range of applications in health and safety monitoring.
Organic Synthesis: Versatile Scaffold
Imidazo[1,2-a]pyridin-8-ylmethanol acts as a versatile scaffold in organic synthesis . It is used to construct complex molecules through various synthetic strategies, including condensation, multicomponent reactions, and tandem reactions.
Analytical Chemistry: Chromatography
Due to its unique chemical properties, this compound can be used as a stationary phase in chromatography techniques . This application is vital for separating and analyzing complex mixtures in pharmaceuticals and environmental samples.
Neuroscience: Neurotransmitter Modulators
The compound’s ability to cross the blood-brain barrier makes it a candidate for developing neurotransmitter modulators . These modulators can potentially treat neurological disorders by influencing the activity of specific neurotransmitters in the brain.
Safety And Hazards
While specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ylmethanol is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
将来の方向性
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely focus on developing more efficient and environmentally friendly synthesis methods , as well as exploring new applications in medicinal chemistry .
特性
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHUJOMCLYOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452452 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-8-ylmethanol | |
CAS RN |
111477-17-9 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

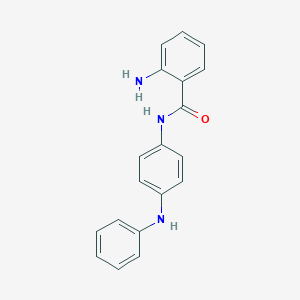
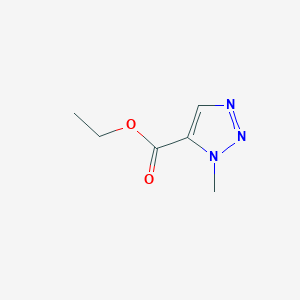
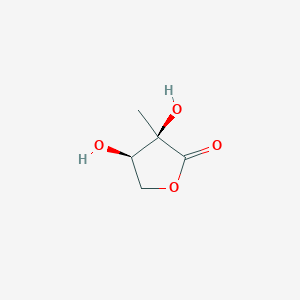
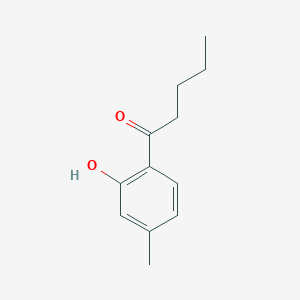
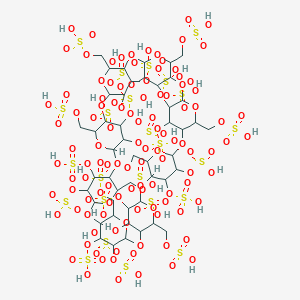
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
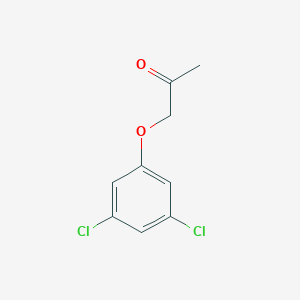
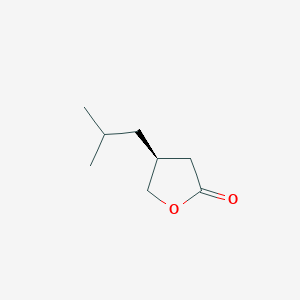
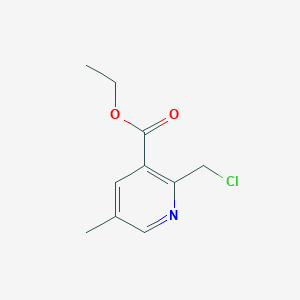
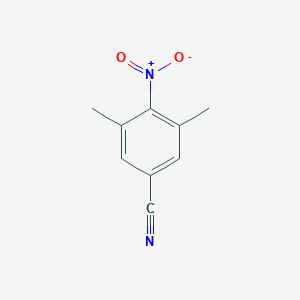
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)
